molecular formula C19H17NO B11845633 2-Anilino-1-(6-methylnaphthalen-2-yl)ethan-1-one CAS No. 62244-87-5

2-Anilino-1-(6-methylnaphthalen-2-yl)ethan-1-one

Cat. No.: B11845633
CAS No.: 62244-87-5
M. Wt: 275.3 g/mol
InChI Key: JWJYQFOLTDLBKG-UHFFFAOYSA-N
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Description

1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is an organic compound that belongs to the class of aromatic ketones It features a naphthalene ring substituted with a methyl group at the 6-position and a phenylamino group at the 2-position of the ethanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylnaphthalene and phenylamine.

    Friedel-Crafts Acylation: The first step involves the acylation of 6-methylnaphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-methylnaphthalen-2-yl ethanone.

    Amination: The second step involves the reaction of 6-methylnaphthalen-2-yl ethanone with phenylamine under acidic conditions to form the final product, 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE: Lacks the methyl group at the 6-position.

    1-(6-METHYLNAPHTHALEN-2-YL)-2-(METHYLAMINO)ETHANONE: Has a methylamino group instead of a phenylamino group.

Uniqueness

1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is unique due to the presence of both the methyl group on the naphthalene ring and the phenylamino group on the ethanone chain

Properties

CAS No.

62244-87-5

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2-anilino-1-(6-methylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C19H17NO/c1-14-7-8-16-12-17(10-9-15(16)11-14)19(21)13-20-18-5-3-2-4-6-18/h2-12,20H,13H2,1H3

InChI Key

JWJYQFOLTDLBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CNC3=CC=CC=C3

Origin of Product

United States

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